Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate
Description
Molecular Composition and Functional Group Topology
The molecular formula of tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate is C₁₅H₁₈BrNO₃ , with a molecular weight of 340.21 g/mol . The indole core consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key functional groups include:
- Tert-butyl carboxylate ester at position 1, contributing steric bulk and influencing solubility.
- Bromomethyl group (-CH₂Br) at position 3, introducing electrophilic reactivity.
- Methoxy group (-OCH₃) at position 5, donating electron density to the aromatic system.
Electronic and Spatial Configuration
The tert-butyl group adopts a tetrahedral geometry, with its three methyl branches creating significant steric hindrance around the ester moiety. This configuration limits rotational freedom at the ester linkage, favoring a planar arrangement between the carbonyl oxygen and the indole nitrogen. The bromomethyl group’s C-Br bond (1.93 Å) exhibits a polar covalent character, making it susceptible to nucleophilic substitution reactions. Meanwhile, the methoxy group’s oxygen atom participates in resonance with the indole ring, delocalizing electron density into the π-system and stabilizing the aromatic structure.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈BrNO₃ | |
| Molecular Weight | 340.21 g/mol | |
| Key Functional Groups | Tert-butyl ester, BrCH₂, OCH₃ |
Conformational Isomerism and Stereoelectronic Effects
Conformational Flexibility
The tert-butyl group’s steric bulk imposes restrictions on the rotational freedom of the carboxylate ester. Nuclear magnetic resonance (NMR) studies of similar indole carboxylates reveal that the tert-butyl moiety adopts a gauche conformation relative to the indole plane to minimize van der Waals repulsions. This conformation stabilizes the molecule by reducing torsional strain between the ester and the bromomethyl group.
The bromomethyl group exhibits rotational isomerism around its C-C bond. Two primary conformers are observed:
Stereoelectronic Interactions
- Resonance Effects : The methoxy group’s oxygen donates electron density into the indole ring via resonance, increasing electron density at positions 4 and 6. This activates the ring toward electrophilic substitution at these positions.
- Hyperconjugation : The bromomethyl group’s C-Br bond engages in hyperconjugation with the indole π-system, polarizing the C-Br bond and facilitating nucleophilic displacement reactions.
Comparative Analysis with Related Indole Carboxylate Derivatives
Substituent Position and Electronic Modulation
Compared to tert-butyl 6-bromo-1H-indole-1-carboxylate (C₁₃H₁₄BrNO₂), the bromine atom’s position significantly alters reactivity. In the 6-bromo derivative, the bromine’s inductive effect deactivates the ring, reducing electrophilic substitution rates. By contrast, the 3-bromomethyl group in the target compound enhances reactivity by providing a flexible leaving group (-CH₂Br) while maintaining ring activation via the 5-methoxy substituent.
Functional Group Interplay
The tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride (C₁₄H₁₉ClN₂O₂) demonstrates how replacing bromine with an amine group alters solubility and hydrogen-bonding capacity. The aminomethyl derivative’s protonated amine forms strong ionic interactions, increasing water solubility, whereas the bromomethyl group prioritizes lipophilicity and reactivity in nonpolar solvents.
Table 2: Comparative Properties of Indole Carboxylates
Properties
Molecular Formula |
C15H18BrNO3 |
|---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-5-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(18)17-9-10(8-16)12-7-11(19-4)5-6-13(12)17/h5-7,9H,8H2,1-4H3 |
InChI Key |
OGNHWCMPTSYULY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the bromomethyl and methoxy groups. The final step involves the esterification of the carboxyl group with tert-butyl alcohol.
Preparation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Bromomethyl and Methoxy Groups: The bromomethyl group can be introduced via bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. The methoxy group can be introduced through methylation using methyl iodide and a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Methyl iodide: Used for methylation reactions.
Potassium carbonate: Used as a base in methylation reactions.
Sulfuric acid: Used as a catalyst in esterification reactions.
Potassium permanganate: Used for oxidation reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidation of the methoxy group results in the formation of a carbonyl group.
Reduction Products: Reduction of the ester group results in the formation of an alcohol.
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate is in the synthesis of indole derivatives with potential pharmacological activity. The bromomethyl group allows for nucleophilic substitution reactions, leading to diverse derivatives that can exhibit varied biological activities.
Case Study: Anticancer Agents
Research has demonstrated that derivatives synthesized from this compound possess anticancer properties. For instance, studies have shown that these derivatives can inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents.
A notable synthesis involves the reaction of this compound with different amines to yield indole-based compounds that have shown promising results in preclinical studies against cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of indole derivatives synthesized from this compound has been extensively studied. The introduction of different substituents on the indole ring affects their biological activity significantly. For example, modifications at the 4 or 6 positions of the indole ring can enhance potency and selectivity towards specific cancer cell types .
Modulation of Immune Response
Research indicates that compounds derived from this compound may modulate immune responses by influencing T-helper cell activity. This modulation suggests potential applications in autoimmune diseases and inflammatory conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Tert-butyl 3-(Bromomethyl)-5-methoxy-1H-indole-1-carboxylate
- Key Features :
- Bromomethyl group enables alkylation or coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
- Methoxy group increases electron density at position 6, directing electrophilic substitutions.
- Tert-butyl ester provides steric protection and stability under basic/acidic conditions.
- Applications : Intermediate for synthesizing bioactive molecules, including kinase inhibitors and receptor agonists .
(E)-Tert-butyl 6-(3-((Methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (15)
- Key Features: Mesylate (methylsulfonyloxy) group acts as a stable leaving group for substitution reactions.
- Comparison :
Tert-butyl 3-(1-Ethyl-1H-imidazol-5-yl)-5-methoxy-1H-indole-1-carboxylate (6)
- Key Features :
- Imidazole substituent introduces aromaticity and hydrogen-bonding capability.
- Methoxy group enhances solubility and electronic effects.
- Comparison :
Tert-butyl 2-(5-Hydroxypentyl)-5-methoxy-1H-indole-1-carboxylate
- Comparison :
Tert-butyl 5-Bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate
- Key Features: Bromine at position 5 directs electrophilic substitution. Boc-protected amino group at position 3 enables peptide coupling.
- Comparison :
Structural and Electronic Effects
| Compound | Substituents | Molecular Weight (g/mol) | Reactivity Highlights |
|---|---|---|---|
| Target Compound | 3-Bromomethyl, 5-methoxy | ~323.21 | Bromomethyl for alkylation; methoxy directs electrophiles to C4. |
| (E)-6-(Mesyloxypropenyl) Analog (15) | 6-Mesyloxypropenyl | ~353.40 | Mesylate for controlled substitution; conjugated double bond for cycloaddition. |
| 3-Imidazolyl Analog (6) | 3-Imidazolyl, 5-methoxy | ~355.39 | Imidazole for H-bonding; methoxy enhances electron density. |
| 2-Hydroxypentyl Analog | 2-Hydroxypentyl, 5-methoxy | ~333.40 | Hydroxyl for solubility; requires protection in acidic/basic conditions. |
| 5-Bromo-3-Boc-amino Analog | 5-Bromo, 3-Boc-amino | 411.30 | Bromine directs substitution; Boc group enables peptide coupling. |
Biological Activity
Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate is a complex organic compound belonging to the indole family, characterized by a tert-butyl ester group, a bromomethyl substituent, and a methoxy group attached to the indole ring. This structure contributes to its potential biological activities, making it a compound of interest in medicinal chemistry and organic synthesis.
- Molecular Formula : C15H18BrNO3
- Molecular Weight : 340.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. The presence of the bromomethyl group allows it to act as an alkylating agent, potentially modifying nucleophilic sites on biomolecules. The indole core is known for its ability to interact with various enzymes and receptors, influencing numerous biological processes.
Biological Activities
Research indicates that compounds within the indole family exhibit a wide range of pharmacological activities, including:
- Antimicrobial Activity : Indole derivatives have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that related compounds possess significant antifungal properties against pathogens like Fusarium oxysporum and Candida albicans.
- Anticancer Potential : Indole derivatives are being investigated for their role in cancer therapy due to their ability to modulate immune responses and inhibit tumor growth. The interaction with PD-1/PD-L1 pathways is particularly notable as it may enhance T-cell activity against tumors.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 3-(iodomethyl)-5-methoxy-1H-indole-1-carboxylate | 192189-07-4 | 0.90 |
| Tert-butyl 6-chloro-5-methoxy-1H-indole-1-carboxylate | 172169-91-4 | 0.80 |
| Tert-butyl 4-methoxy-1H-indole-1-carboxylate | 1093759-59-1 | 0.80 |
The unique combination of bromomethyl and methoxy groups on the indole framework may confer distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of indole derivatives, including this compound:
- Antifungal Activity : In vitro tests have shown that related indole compounds exhibit minimum inhibitory concentrations (MICs) in the range of 12.5 µg/mL against Fusarium oxysporum, indicating promising antifungal properties.
- Anticancer Studies : Research has identified novel small molecule inhibitors targeting PD-L1 interactions, where indole derivatives play a crucial role in enhancing immune response against cancer cells .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the indole structure significantly impact biological activity, suggesting that further optimization could enhance efficacy against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
